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Abstract

(Rac)-Tivantinib (ARQ 197) is an orally bioavailable small molecule that has been extensively
investigated as a targeted anti-cancer agent. Initially characterized as a selective, non-ATP-
competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action is now
understood to be more complex, involving the disruption of microtubule dynamics. This
technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of Tivantinib, drawing from a wide range of preclinical and clinical
studies. It is designed to be a thorough resource for researchers, scientists, and professionals
involved in drug development, offering detailed data, experimental protocols, and visual
representations of key biological pathways and workflows.

Introduction

Tivantinib was developed to target the HGF/c-MET signaling pathway, which is frequently
dysregulated in various human cancers, playing a crucial role in cell proliferation, survival,
invasion, and angiogenesis.[1][2] While it has shown some efficacy, particularly in MET-high
tumors, its clinical development has been met with mixed results.[3][4] A significant body of
research now indicates that Tivantinib also possesses anti-tumor activity independent of c-MET
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inhibition, primarily through its effects on tubulin polymerization, leading to G2/M cell cycle
arrest and apoptosis.[5][6] This dual mechanism of action adds a layer of complexity to its
clinical application and necessitates a detailed understanding of its PK and PD profiles.

Pharmacodynamics: Mechanism of Action
Inhibition of the c-MET Signaling Pathway

Tivantinib was initially identified as a selective inhibitor of the c-MET receptor tyrosine kinase.
[7] It binds to the inactive, unphosphorylated conformation of c-MET, thereby preventing its
autophosphorylation and the subsequent activation of downstream signaling cascades.[8] Key
pathways inhibited by the blockade of c-MET include:

e PI3K/AKT Pathway: Involved in cell survival and proliferation.
 RAS/MEK/ERK Pathway: Crucial for cell growth and division.
o STAT3 Pathway: Plays a role in cell survival and differentiation.

The inhibition of these pathways ultimately leads to reduced tumor cell growth, invasion, and
angiogenesis.[9]

Signaling Pathway Diagram: Tivantinib Inhibition of the
c-MET Pathway
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Caption: Tivantinib's inhibition of the c-MET signaling cascade.
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Disruption of Microtubule Polymerization

Subsequent research revealed that Tivantinib's cytotoxic effects are not solely dependent on c-
MET inhibition.[5] It has been demonstrated that Tivantinib acts as a microtubule-disrupting
agent, inhibiting tubulin polymerization.[6] This action is similar to that of vinca alkaloids. This
disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of
apoptosis in cancer cells, irrespective of their c-MET status.[5]

Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of Tivantinib from various
preclinical studies.

Parameter Cell Line Cancer Type Value Reference
Ki (c-MET) - - 355 nM [7]
HT29, MKN-45, _
IC50 (c-MET Colon, Gastric,
_ MDA-MB-231, 100 - 300 nM [10]
phosphorylation) Breast, NSCLC
NCI-H441
IC50 (Cell
) ) IMR-32 Neuroblastoma 1.19 uM [11]
Proliferation)
IC50 (Cell
] ) SK-N-AS Neuroblastoma 7.32 uM [11]
Proliferation)
Tumor Growth 45-79% at 200
o HT29 Xenograft Colon Cancer [12]
Inhibition mg/kg
Pharmacokinetics

The pharmacokinetic profile of Tivantinib has been evaluated in numerous clinical trials across
different patient populations and cancer types. Its absorption, distribution, metabolism, and
excretion are influenced by several factors, most notably the patient's CYP2C19 genotype.

Absorption and Distribution
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Tivantinib is orally administered and reaches peak plasma concentrations (Tmax)
approximately 3 hours after administration.[9]

Metabolism and Elimination

Tivantinib is primarily metabolized by the cytochrome P450 enzyme CYP2C19 and to a lesser
extent by CYP3A4/5.[13] This metabolic pathway has significant clinical implications, as
individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs)
based on their CYP2C19 genotype. Poor metabolizers exhibit significantly higher plasma
concentrations of Tivantinib compared to extensive metabolizers at the same dosage.[13] This
has led to dose adjustments in clinical trials based on CYP2C19 status.[13]

Pharmacokinetic Data from Clinical Trials

The following tables summarize key pharmacokinetic parameters of Tivantinib from various
clinical studies.

Table 3.1: Single-Dose Pharmacokinetics of Tivantinib (360 mg)[2]

Parameter Mean (SD)
Cmax (ng/mL) 2886.0 (1936.5)
AUCO0-12 (ng-hr/mL) 21000.4 (18224.7)

Table 3.2: Multiple-Dose Pharmacokinetics of Tivantinib (360 mg BID)[2]

Parameter Mean (SD)
Cmax (ng/mL) 3201.6 (2603.6)
AUCO0-12 (ng-hr/mL) 25819.3 (28016.0)

Table 3.3: Pharmacokinetics in a Pediatric Population (240 mg/m?)[14]
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Parameter Observation

High interpatient variability (20-fold) in Cmax
and AUCO0-8h

Variability

Experimental Protocols
Cell Proliferation Assay (CCK-8)

Cell Seeding: Plate cancer cells (e.g., MHCC97L, MHCC97H, Huh7, HepG2) at a density of
4,000-8,000 cells per well in 96-well plates.[8]

Treatment: After 24 hours, treat the cells with various concentrations of Tivantinib or DMSO
(vehicle control) for the desired duration (e.g., 48 or 72 hours).[8]

CCK-8 Addition: Add 10 pL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate
for 1-2 hours at 37°C.[8]

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate
software.

In Vitro Tubulin Polymerization Assay

Preparation: Use a fluorescence-based tubulin polymerization assay kit. Re-suspend purified
tubulin in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCI2, 0.5 mM EGTA, 1 mM GTP,
20% v/v glycerol).[8]

Assay Setup: Add the tubulin solution to a 96-well plate containing different concentrations of
Tivantinib, a polymer stabilizer (e.g., paclitaxel), and a depolymerizer (e.qg., vincristine) as
controls.[8]

Fluorescence Reading: Measure the fluorescence intensity at regular intervals to monitor
tubulin polymerization. An increase in fluorescence indicates polymerization.[8]

Human Tumor Xenograft Model
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Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[15]

Tumor Cell Implantation: Subcutaneously inoculate human cancer cells (e.g., 5 x 1076 HT29
cells) into the flanks of the mice.[15]

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified
volume (e.g., ~100 mm?), randomize the mice into treatment and control groups.[15]

Treatment Administration: Administer Tivantinib orally at the desired dose and schedule (e.g.,
200 mg/kg daily for 5 days, followed by a 2-day break, for four cycles). The control group
receives the vehicle.[15]

Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals
and calculate tumor volume.[15]

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for
further analysis (e.g., immunohistochemistry for p-MET, Ki-67).[12]

Experimental Workflow Diagram: Xenograft Study
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Caption: Workflow for a preclinical xenograft study of Tivantinib.
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Clinical Experience and Considerations

Clinical trials of Tivantinib have been conducted in a variety of solid tumors, including
hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer.

¢ Hepatocellular Carcinoma (HCC): A Phase 2 trial in second-line HCC showed a significant
improvement in time to progression in patients with MET-high tumors.[16] However, a
subsequent Phase 3 trial (METIV-HCC) did not meet its primary endpoint of improving
overall survival in this patient population.[3] Another Phase 3 trial in a Japanese population
(JET-HCC) also failed to show a significant difference in progression-free survival.[4]

e Non-Small Cell Lung Cancer (NSCLC): Tivantinib has been evaluated in combination with
EGFR inhibitors like erlotinib. While some early-phase studies showed promise, a large
Phase 3 trial did not demonstrate a significant improvement in overall survival.

o Colorectal Cancer: A Phase 1/2 study of Tivantinib in combination with cetuximab and
irinotecan in KRAS wild-type metastatic colorectal cancer showed that the combination was
well-tolerated but did not significantly improve progression-free survival.[17]

Adverse Events: The most common treatment-related adverse events associated with
Tivantinib include neutropenia, anemia, fatigue, and gastrointestinal toxicities.[16][17] The
incidence of neutropenia has been noted to be higher in patients with HCC compared to those
with other solid tumors, and this has been correlated with Tivantinib exposure.[15]

Conclusion

(Rac)-Tivantinib is a multifaceted anti-cancer agent with a complex pharmacological profile. Its
dual mechanism of action, targeting both the c-MET signaling pathway and microtubule
dynamics, presents both therapeutic opportunities and challenges. The significant impact of
CYP2C19 metabolism on its pharmacokinetics underscores the importance of a personalized
medicine approach in its clinical application. While late-stage clinical trials have not consistently
demonstrated a survival benefit, the data gathered from extensive preclinical and clinical
research provide valuable insights for the future development of c-MET inhibitors and
microtubule-targeting agents. This guide serves as a comprehensive repository of this
knowledge to aid researchers and drug development professionals in their ongoing efforts to
advance cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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